(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione
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Overview
Description
(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione typically involves multiple steps, starting with the preparation of the benzoxazole ring. This is followed by the introduction of the chlorophenyl group and the undecyl chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect cellular signaling and metabolic processes.
Properties
CAS No. |
93072-80-1 |
---|---|
Molecular Formula |
C24H29ClN2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)imino-7-undecyl-3H-1,3-benzoxazole-2,5-dione |
InChI |
InChI=1S/C24H29ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-19-22(26-18-14-12-17(25)13-15-18)21(28)16-20-23(19)30-24(29)27-20/h12-16H,2-11H2,1H3,(H,27,29) |
InChI Key |
KEFHAHRJTGZDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=CC(=O)C1=NC3=CC=C(C=C3)Cl)NC(=O)O2 |
Origin of Product |
United States |
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